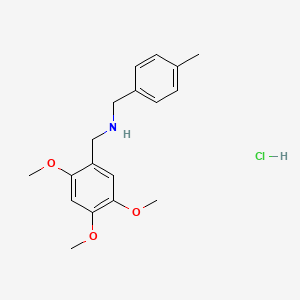![molecular formula C15H23NO3 B5310664 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5310664.png)
3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid, also known as ABH, is a bicyclic compound that has been the subject of scientific research due to its potential applications in medicine and drug development.
作用机制
The mechanism of action of 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) pathway. Specifically, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to inhibit COX-2, which is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to have a number of biochemical and physiological effects, including the inhibition of COX-2, the reduction of inflammation and pain, and the inhibition of tumor growth and microbial growth. Additionally, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to have a low toxicity profile, making it a potentially safe and effective candidate for drug development.
实验室实验的优点和局限性
One of the main advantages of 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid for lab experiments is its low toxicity profile, which makes it a safe and effective candidate for drug development. Additionally, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is relatively easy to synthesize, making it a cost-effective candidate for drug development. However, one of the main limitations of 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid for lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are a number of potential future directions for 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid research, including the development of new pain medications, cancer treatments, and antibiotics. Additionally, future research could focus on improving the solubility of 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid in water, which could make it a more effective candidate for drug development. Finally, future research could focus on the development of new synthesis methods for 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid, which could make it easier and more cost-effective to produce.
合成方法
3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized using a variety of methods, including the Diels-Alder reaction and the intramolecular Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring, while the intramolecular Friedel-Crafts reaction involves the reaction of a carbocation with an aromatic ring to form a bicyclic compound. The most common method for synthesizing 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is the Diels-Alder reaction, which involves the reaction of 1-azepene with maleic anhydride.
科学研究应用
3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been the subject of scientific research due to its potential applications in medicine and drug development. Specifically, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to have antitumor and antimicrobial properties, making it a potential candidate for the development of new cancer treatments and antibiotics.
属性
IUPAC Name |
3-(azepane-1-carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c17-14(16-7-3-1-2-4-8-16)12-10-5-6-11(9-10)13(12)15(18)19/h10-13H,1-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXZQZCHVGCKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2C3CCC(C3)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}isonicotinamide](/img/structure/B5310583.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5310593.png)
![1-({6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B5310599.png)
![methyl 2-[(2-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5310611.png)
![5-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5310625.png)

![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide](/img/structure/B5310633.png)
![2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5310642.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5310649.png)
![N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5310656.png)
![4-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5310670.png)
![1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5310676.png)

![3-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid](/img/structure/B5310693.png)